molecular formula C11H13NO4 B3032616 2,2'-[(3-Methylphenyl)imino]diacetic acid CAS No. 30042-63-8

2,2'-[(3-Methylphenyl)imino]diacetic acid

Cat. No.: B3032616
CAS No.: 30042-63-8
M. Wt: 223.22 g/mol
InChI Key: ZHYMBNLOYMJTPR-UHFFFAOYSA-N
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Description

2,2’-[(3-Methylphenyl)imino]diacetic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a 3-methylphenyl group attached to an imino diacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Methylphenyl)imino]diacetic acid typically involves the reaction of 3-methylaniline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine and its subsequent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of 2,2’-[(3-Methylphenyl)imino]diacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Methylphenyl)imino]diacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 2,2’-[(3-Methylphenyl)amino]diacetic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2’-[(3-Methylphenyl)imino]diacetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

    Medicine: The compound and its derivatives have potential applications in drug discovery and development. They may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: In industrial applications, 2,2’-[(3-Methylphenyl)imino]diacetic acid can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Methylphenyl)imino]diacetic acid involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

2,2’-[(3-Methylphenyl)imino]diacetic acid can be compared with other similar compounds, such as:

    2,2’-[(4-Methylphenyl)imino]diacetic acid: This compound has a similar structure but with the methyl group in the para position. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    2,2’-[(3-Chlorophenyl)imino]diacetic acid:

    2,2’-[(3-Methoxyphenyl)imino]diacetic acid: The methoxy group introduces additional electron-donating effects, which can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of 2,2’-[(3-Methylphenyl)imino]diacetic acid lies in its specific substitution pattern and the resulting chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.

Biological Activity

Overview

2,2'-[(3-Methylphenyl)imino]diacetic acid (CAS No. 30042-63-8) is an organic compound characterized by its unique structure, which includes a 3-methylphenyl group attached to an imino diacetic acid moiety. This compound has garnered attention in various fields of research, particularly due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C11H13NO4. Its structure allows for interactions with biological targets, primarily through the imino group, which can form hydrogen bonds and engage in other interactions with enzymes and receptors. This modulation of enzyme activity is crucial for its potential pharmacological effects.

Types of Reactions

  • Oxidation : Can lead to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction : Converts the imine group to an amine, yielding 2,2'-[(3-Methylphenyl)amino]diacetic acid.
  • Substitution : Nucleophilic substitution reactions can occur at the imino group.

Enzyme Interactions

Research indicates that this compound may influence various metabolic pathways by interacting with specific enzymes. Its derivatives could serve as potential inhibitors or activators in enzyme-catalyzed reactions, making it a valuable compound for studying enzymatic processes in biological systems.

Pharmacological Potential

The compound has shown promise in drug discovery contexts, with potential applications in developing therapeutics targeting specific diseases. Its structural characteristics may enhance its bioavailability and efficacy as a drug candidate .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructural DifferenceBiological Activity
2,2'-[(4-Methylphenyl)imino]diacetic acidMethyl group in para positionDifferent reactivity and activity profile
2,2'-[(3-Chlorophenyl)imino]diacetic acidChlorine substitutionVaries in enzyme inhibition
2,2'-[(3-Methoxyphenyl)imino]diacetic acidMethoxy group introduces electron-donating effectsAlters chemical behavior and interaction

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a study indicated that modifications to the imino group could enhance inhibitory potency against certain target enzymes.
  • Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of this compound revealed that its structural features contribute to improved absorption and distribution in biological systems. This property is essential for developing effective therapeutic agents .
  • Toxicological Assessments : Initial toxicological evaluations suggest that while the compound exhibits promising biological activity, further studies are needed to assess its safety profile comprehensively.

Properties

IUPAC Name

2-[N-(carboxymethyl)-3-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8-3-2-4-9(5-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMBNLOYMJTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354158
Record name 2,2'-[(3-methylphenyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30042-63-8
Record name 2,2'-[(3-methylphenyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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